Elsulfavirine

Catalog No.
S527018
CAS No.
868046-19-9
M.F
C24H17BrCl2FN3O5S
M. Wt
629.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elsulfavirine

CAS Number

868046-19-9

Product Name

Elsulfavirine

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide

Molecular Formula

C24H17BrCl2FN3O5S

Molecular Weight

629.3 g/mol

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl

solubility

Soluble in DMSO

Synonyms

Elsulfavirine

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl

The exact mass of the compound Elsulfavirine is 626.9433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Long-Acting Injectable Formulations

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Virology .

Summary of the Application: Long-acting injectable formulations of Elsulfavirine and its active metabolite, VM-1500A, are currently under investigation . These formulations aim to provide a more convenient and potentially more effective method of drug delivery .

Methods of Application or Experimental Procedures: The long-acting injectable formulations are administered via injection. The specific dosage and frequency of administration are currently being investigated in clinical trials .

Results or Outcomes: The aim is to develop a formulation that maintains effective drug levels in the body for an extended period, reducing the frequency of administration and potentially improving patient adherence .

COVID-19 Treatment

Specific Scientific Field: This application is in the field of Virology and Infectious Diseases .

Summary of the Application: Elsulfavirine is currently being investigated by Roche for the treatment of COVID-19 . This is a new potential application of the drug, which was originally developed for the treatment of HIV .

Methods of Application or Experimental Procedures: The specific methods of application for this potential use are currently being investigated in Phase II clinical trials .

Results or Outcomes: The aim is to determine whether Elsulfavirine can be effective in treating COVID-19, a viral disease caused by the SARS-CoV-2 virus .

Elsulfavirine, also known by its trade name Elpida and the identifier VM 1500, is a novel compound developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and functions by inhibiting the reverse transcriptase enzyme, which is critical for viral replication. This compound was developed by the Russian biopharmaceutical company Viriom and received approval for use in Russia in June 2017. It is typically administered in combination with other antiretroviral medications, such as lamivudine and tenofovir, to enhance therapeutic efficacy against HIV-1 .

Chemically, elsulfavirine is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. The molecular formula of elsulfavirine is C24H17BrCl2FN3O5S, with a molar mass of approximately 629.28 g/mol . The compound features a bromodiphenyl ether backbone, which is significant for its biological activity .

To construct its complex molecular framework. While detailed synthetic routes are proprietary and not fully disclosed in public literature, general methodologies include:

  • Formation of the Bromodiphenyl Ether Backbone: This involves coupling reactions that link two phenyl rings via an ether bond.
  • Introduction of Functional Groups: Various substituents such as bromine, chlorine, and fluorine are introduced through halogenation reactions.
  • Amide Bond Formation: The final steps involve forming amide bonds that connect sulfonamide moieties to the aromatic framework.

Elsulfavirine exhibits potent antiviral activity against HIV-1 due to its mechanism of action as a non-nucleoside reverse transcriptase inhibitor. By binding to the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, thereby halting viral replication . In vitro studies have demonstrated that elsulfavirine maintains efficacy against various HIV-1 strains, including those resistant to other NNRTIs .

Additionally, ongoing research is exploring the potential of elsulfavirine beyond HIV treatment; it is currently being investigated for possible applications in treating COVID-19 and other viral infections .

Elsulfavirine's primary application lies in its use as an antiretroviral medication for treating HIV-1 infections. Its unique pharmacokinetic profile allows it to be part of long-term treatment regimens alongside other antiretrovirals. Additionally, research is underway to explore its efficacy in treating other viral diseases, including COVID-19 .

Elsulfavirine shares structural similarities with several other compounds used in HIV treatment. Notable similar compounds include:

Comparison Table

CompoundClassUnique FeaturesSide Effects
ElsulfavirineNNRTILong half-life; prodrug mechanismGenerally well-tolerated
EfavirenzNNRTIEffective against resistant strainsNeuropsychiatric effects
RilpivirineNNRTIOnce-daily dosing; fewer drug interactionsModerate risk of resistance
NevirapineNNRTIEarly use; extensive clinical experienceHigher hepatotoxicity risk

Elsulfavirine stands out due to its unique pharmacokinetic properties that allow for less frequent dosing and improved patient adherence compared to some traditional antiretroviral therapies .

Generational Classification Framework

Non-nucleoside reverse transcriptase inhibitors constitute a critical class of antiretroviral agents that target the human immunodeficiency virus type 1 reverse transcriptase enzyme through allosteric inhibition [1] [2]. The classification of non-nucleoside reverse transcriptase inhibitors follows a generational framework based on their development timeline, resistance profiles, and genetic barriers to resistance development [3] [4].

First-generation non-nucleoside reverse transcriptase inhibitors, including nevirapine, efavirenz, and delavirdine, are characterized by low genetic barriers to resistance development, requiring only single-point mutations to confer high-level resistance [2] [3]. These agents demonstrated revolutionary efficacy in initial antiretroviral therapy but became limited by cross-resistance patterns and significant adverse effect profiles [5] [4].

Second-generation non-nucleoside reverse transcriptase inhibitors, represented by rilpivirine and etravirine, were developed to overcome the resistance limitations of first-generation agents [2] [4]. These compounds exhibit higher genetic barriers to resistance and maintain activity against many first-generation resistant viral variants [6] [7].

Elsulfavirine represents the advancement toward next-generation non-nucleoside reverse transcriptase inhibitors, incorporating structural modifications that provide enhanced resistance profiles and improved tolerability compared to earlier generations [8] [9] [10]. This compound was originally developed by Roche and subsequently licensed to Viriom for further development and commercialization [11] [9].

Molecular Mechanism and Structural Characteristics

The molecular mechanism of elsulfavirine involves its conversion from a prodrug form to the active metabolite deselsulfavirine, also designated as VM-1500A [8] [11]. This biotransformation occurs rapidly in hepatic tissue, with the prodrug demonstrating a half-life of approximately two hours while the active metabolite exhibits an extended half-life ranging from seven to nine days [8] [12].

The chemical structure of elsulfavirine incorporates a phenylacetamide derivative framework with multiple halogen substitutions, including bromine, chlorine, and fluorine atoms [15] [16]. The molecular formula C24H17BrCl2FN3O5S represents a complex aromatic system designed to maintain binding affinity to the non-nucleoside reverse transcriptase inhibitor binding pocket while reducing susceptibility to resistance mutations [15] [17].

Resistance Profile Comparison

The resistance profile of elsulfavirine demonstrates superior characteristics compared to first-generation non-nucleoside reverse transcriptase inhibitors [18] [19]. Clinical investigations have revealed that the prevalence of mutations associated with decreased susceptibility to elsulfavirine among treatment-naive patients ranges from 1.7% to 4.5%, significantly lower than rates observed with first-generation agents [18] [19].

GenerationDrug NameGenetic BarrierCross-ResistancePrimary Resistance Mutations
First-GenerationNevirapineLowHighK103N, Y181C [2] [20]
First-GenerationEfavirenzLowHighK103N, Y188L [2] [20]
Second-GenerationRilpivirineIntermediateModerateK103N, Y181C (reduced effect) [2] [20]
Second-GenerationEtravirineHighLowMultiple mutations required [2] [21]
Next-GenerationElsulfavirineHighLowLimited cross-resistance [18] [19]

The genetic barrier to resistance for elsulfavirine appears substantially higher than first-generation agents, with preclinical studies indicating that single resistance mutations observed in clinical isolates cannot cause significant drug resistance [18] [19]. This characteristic represents a critical advancement in non-nucleoside reverse transcriptase inhibitor development, addressing one of the primary limitations of earlier compounds in this class [18] [19].

Pharmacological Advantages

Elsulfavirine demonstrates several pharmacological advantages that distinguish it within the non-nucleoside reverse transcriptase inhibitor class [12] [22]. The compound exhibits broad-spectrum antiviral activity against various human immunodeficiency virus type 1 strains and clinical isolates, including those resistant to other non-nucleoside reverse transcriptase inhibitors [14] [23].

Clinical trials have demonstrated that elsulfavirine maintains comparable antiviral efficacy to efavirenz while exhibiting superior tolerability profiles [12] [22]. In phase IIb studies, 81% of patients receiving elsulfavirine achieved viral loads below 50 copies per milliliter at 48 weeks, compared to 73.7% of patients receiving efavirenz [12] [24]. Importantly, drug-associated adverse events occurred in 36.7% of elsulfavirine recipients compared to 77.6% of efavirenz recipients, representing a statistically significant improvement in tolerability [12] [24].

The absence of allergic reactions and skin rash in clinical trials with elsulfavirine contrasts favorably with the documented dermatological toxicity associated with other non-nucleoside reverse transcriptase inhibitors [12] [22]. Additionally, the compound does not exhibit the neuropsychiatric adverse effects commonly observed with efavirenz, including insomnia, vivid dreams, and mood disturbances [24] [5].

Target-Specific Activity Spectrum

Primary Antiviral Mechanism

Elsulfavirine exerts its primary antiviral effect through selective inhibition of human immunodeficiency virus type 1 reverse transcriptase [8] [9]. The active metabolite VM-1500A binds to the non-nucleoside reverse transcriptase inhibitor binding pocket, causing conformational changes that disrupt the enzyme's polymerase activity [8] [25]. This mechanism prevents the conversion of viral ribonucleic acid to deoxyribonucleic acid, thereby blocking viral replication [8] [25].

The potency of elsulfavirine against wild-type human immunodeficiency virus type 1 is demonstrated by its effective concentration for 50% inhibition ranging from 1.2 to 1.4 nanomolar [22] [25]. This potency level places elsulfavirine among the most active non-nucleoside reverse transcriptase inhibitors developed to date [25]. The compound maintains activity against a broad spectrum of human immunodeficiency virus type 1 subtypes and clinical isolates, indicating robust antiviral coverage [14] [23].

Secondary Target Interactions

Beyond its primary antiviral mechanism, elsulfavirine demonstrates interesting interactions with carbonic anhydrase enzymes [8]. Biochemical profiling studies have revealed that while elsulfavirine itself exhibits weak inhibitory activity against human carbonic anhydrase isoforms, the active metabolite VM-1500A demonstrates potent and selective inhibition of human carbonic anhydrase VII [8].

Target ParameterActivity LevelClinical Significance
HIV-1 Reverse TranscriptaseHigh potency (EC50 1.2-1.4 nM) [22] [25]Primary antiviral mechanism
Carbonic Anhydrase VIISelective inhibition (Ki 9.7 nM) [8]Potential neuropathic pain relief
Viral Load Reduction81% patients <50 copies/mL at 48 weeks [12]Comparable to efavirenz
CD4+ T-cell RecoverySignificant increase observed [18]Immune reconstitution

The selective inhibition of carbonic anhydrase VII by VM-1500A presents potential therapeutic implications beyond antiviral activity [8]. Carbonic anhydrase VII has been identified as a validated target for neuropathic pain therapy, suggesting that elsulfavirine treatment may provide concurrent benefits for human immunodeficiency virus-associated neuropathic pain, a common neurological complication affecting infected individuals [8].

Antiviral Spectrum and Resistance Coverage

Elsulfavirine demonstrates remarkable activity against human immunodeficiency virus type 1 variants that exhibit resistance to other non-nucleoside reverse transcriptase inhibitors [14] [23]. This broad-spectrum activity represents a significant advancement in addressing the clinical challenge of cross-resistance within the non-nucleoside reverse transcriptase inhibitor class [23] [25].

The compound maintains antiviral potency against viral strains harboring common resistance mutations, including K103N, Y181C, and Y188L, which typically confer high-level resistance to first-generation non-nucleoside reverse transcriptase inhibitors [18] [20]. This resistance coverage expands treatment options for patients with previously failed non-nucleoside reverse transcriptase inhibitor-containing regimens [18] [19].

Clinical resistance testing among treatment-naive patients has revealed minimal baseline resistance to elsulfavirine, with studies documenting resistance-associated mutations in only 1.7% to 4.5% of tested populations [18] [19]. This low baseline resistance rate contrasts favorably with higher rates observed for first-generation non-nucleoside reverse transcriptase inhibitors in contemporary patient populations [18] [19].

Long-Term Activity Maintenance

This pharmacokinetic characteristic enables once-daily dosing and has supported the development of long-acting injectable formulations for monthly administration [14] [26]. The sustained drug exposure may contribute to improved treatment adherence and reduced opportunities for resistance emergence compared to agents requiring more frequent dosing [14] [26].

Combination Therapy Synergistic Partners

Nucleoside Reverse Transcriptase Inhibitor Backbone Components

The therapeutic application of elsulfavirine follows established principles of combination antiretroviral therapy, requiring co-administration with nucleoside reverse transcriptase inhibitors to provide comprehensive viral suppression [27] [24]. The primary backbone components recommended for use with elsulfavirine include tenofovir disoproxil fumarate and emtricitabine, which have demonstrated optimal synergistic activity in clinical trials [27] [24].

The combination of elsulfavirine with tenofovir disoproxil fumarate and emtricitabine has been extensively evaluated in clinical studies and represents the preferred first-line regimen approved by Russian health authorities [27] [24]. This three-drug combination targets multiple stages of the viral replication cycle, with nucleoside reverse transcriptase inhibitors providing competitive inhibition of reverse transcriptase while elsulfavirine offers allosteric inhibition [27] [24].

Partner Drug ClassSpecific DrugSynergistic EffectClinical Application
Nucleoside RTITenofovir disoproxil fumarateBackbone component [27]Preferred first-line
Nucleoside RTIEmtricitabineBackbone component [27]Preferred first-line
Nucleoside RTILamivudineAlternative backbone [27]Alternative option
Fixed-Dose CombinationTDF/FTC/ElsulfavirineSingle-tablet regimen [28]Simplified dosing

Alternative nucleoside reverse transcriptase inhibitor combinations include lamivudine as a substitute for emtricitabine, providing flexibility for patients with specific contraindications or tolerability concerns [27]. The selection of nucleoside reverse transcriptase inhibitor partners considers factors including renal function, bone mineral density, and potential drug interactions [27] [24].

Fixed-Dose Combination Development

The development of fixed-dose combinations incorporating elsulfavirine represents a significant advancement in treatment simplification and adherence optimization [28] [29]. Viriom has successfully developed and registered a fixed-dose combination containing elsulfavirine, tenofovir disoproxil fumarate, and emtricitabine, marketed under the trade name Agape in Russia and other Eurasian Economic Union countries [28] [29].

This single-tablet regimen provides the convenience of once-daily dosing while maintaining the synergistic antiviral activity of the three-drug combination [28] [29]. Clinical studies comparing the fixed-dose combination to separate tablet administration have demonstrated bioequivalence and comparable safety profiles [30] [31].

The fixed-dose combination approach addresses adherence challenges commonly encountered in antiretroviral therapy by reducing pill burden and dosing complexity [28] [29]. This formulation strategy aligns with contemporary treatment guidelines emphasizing treatment simplification as a means to improve long-term adherence and treatment outcomes [28] [29].

Investigational Combination Partners

Research investigations have explored the potential synergistic activity of elsulfavirine with antiretroviral agents from other drug classes, including protease inhibitors and integrase strand transfer inhibitors [32]. These studies aim to identify optimal combination strategies for treatment-experienced patients or those with complex resistance patterns [32].

Preliminary research has suggested potential synergistic effects when elsulfavirine is combined with certain nucleoside reverse transcriptase inhibitors, demonstrating enhanced antiviral activity compared to individual agents [32]. The combination index calculations have indicated synergistic interactions with emtricitabine, zidovudine, lamivudine, and tenofovir disoproxil fumarate [32].

Additionally, investigations have examined potential combinations with integrase strand transfer inhibitors and protease inhibitors, revealing additive to synergistic antiviral effects in laboratory studies [32]. These findings support the potential utility of elsulfavirine in complex treatment regimens for heavily treatment-experienced patients [32].

Optimization Strategies for Treatment-Experienced Patients

For treatment-experienced patients with extensive resistance histories, elsulfavirine offers unique advantages due to its limited cross-resistance with first-generation non-nucleoside reverse transcriptase inhibitors [18] [19]. The compound can be successfully incorporated into salvage regimens in combination with active agents from multiple drug classes [18] [19].

The selection of combination partners for treatment-experienced patients requires careful consideration of resistance testing results and prior treatment history [18] [19]. Elsulfavirine's activity against common resistance mutations enables its use in situations where other non-nucleoside reverse transcriptase inhibitors would be ineffective [18] [19].

Clinical experience has demonstrated successful treatment outcomes when elsulfavirine is combined with newer nucleoside reverse transcriptase inhibitors and contemporary integrase strand transfer inhibitors in treatment-experienced populations [18] [19]. These combination strategies provide viable options for achieving viral suppression in patients with limited treatment alternatives [18] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

626.94334 g/mol

Monoisotopic Mass

626.94334 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZC4CGO0RUG

Other CAS

868046-19-9

Dates

Last modified: 04-14-2024

Explore Compound Types